1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine ring, and a 4-methylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-methylphenyl-substituted amine and a carbonyl compound.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate formed in the previous step.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine intermediates using a coupling reagent like carbodiimide under controlled conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine and piperidine rings, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or piperidine rings are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides.
Scientific Research Applications
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a probe for studying biological processes, such as enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as those related to tuberculosis.
Pathways Involved: It may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects.
Comparison with Similar Compounds
1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pentan-2-yl)piperidine-4-carboxamide can be compared with similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Piperidine Derivatives: Similar compounds include piperidine-4-carboxamides with different substituents, which may exhibit varying degrees of biological activity and therapeutic potential.
This compound’s unique combination of functional groups and ring structures makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C23H33N3O3 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-pentan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-4-5-17(3)24-22(28)18-10-12-25(13-11-18)23(29)19-14-21(27)26(15-19)20-8-6-16(2)7-9-20/h6-9,17-19H,4-5,10-15H2,1-3H3,(H,24,28) |
InChI Key |
NNYNYQMYUBLPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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